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Compound of Interest

Compound Name: 3-Azepan-1-ylpropan-1-ol

Cat. No.: B1278331

3-Azepan-1-ylpropan-1-ol: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and
characterization of 3-Azepan-1-ylpropan-1-ol, a heterocyclic organic compound with potential
applications in medicinal chemistry and drug development. Due to the limited availability of
direct experimental data for this specific molecule, this document leverages data from
structurally related compounds to provide a robust framework for its synthesis and analysis.

Molecular Structure and Properties

3-Azepan-1-ylpropan-1-ol is a tertiary amine and a primary alcohol. The molecule consists of
a seven-membered azepane ring connected to a propan-1-ol chain at the nitrogen atom.

Molecular Formula: CoH1oNO
Molecular Weight: 157.25 g/mol
CAS Number: 29194-89-6

SMILES String: OCCCN1CCCCCC1
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The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond
acceptor (the tertiary amine) suggests that this molecule is likely soluble in polar solvents. Its
structural motifs are of interest in the synthesis of more complex molecules with potential
biological activity.

Property Value Source

Molecular Formula CoH19NO

Molecular Weight 157.25

CAS Number 29194-89-6

Form Liquid

inChi 1S/C9H19NO/c11-9-5-8-10-6-
3-1-2-4-7-10/h11H,1-9H2

InChi Key KXFQCMKAQXWNSL-

UHFFFAOYSA-N

Synthesis Protocol

A plausible synthetic route for 3-Azepan-1-ylpropan-1-ol involves the nucleophilic addition of
azepane to 3-chloropropan-1-ol. The following is a generalized experimental protocol based on
standard organic synthesis methodologies.

Reaction:
Azepane + 3-Chloropropan-1-ol —» 3-Azepan-1-ylpropan-1-ol

Materials:

Azepane

3-Chloropropan-1-ol

A suitable base (e.g., potassium carbonate, triethylamine)

A suitable solvent (e.g., acetonitrile, DMF)
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Anhydrous sodium sulfate

Dichloromethane

Saturated aqueous sodium bicarbonate solution

Brine

Procedure:

» To a solution of azepane (1.0 equivalent) in the chosen solvent, add the base (1.5
equivalents).

e Add 3-chloropropan-1-ol (1.1 equivalents) dropwise to the mixture at room temperature.

o Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography
(TLC).

e Once the reaction is complete, cool the mixture to room temperature and remove the solvent
under reduced pressure.

 Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate
solution.

o Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

« Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude
product.

 Purify the crude product by column chromatography on silica gel to yield pure 3-Azepan-1-
ylpropan-1-ol.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 3-Azepan-1-ylpropan-1-ol are not readily available in
the public domain, its spectral characteristics can be predicted based on the analysis of its
functional groups and data from analogous compounds such as propan-1-ol and N-substituted
azepanes.
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'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the propanol

chain and the azepane ring.

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~3.6 t 2H -CH2-OH
-N-CHz- (ring and
~2.5-2.7 m 6H _
chain)
~1.7 m 2H -CH2-CH2-OH
-CH:- protons on the
~1.5-1.6 m 8H _
azepane ring
(variable) brs 1H -OH

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (ppm) Assignment
~60-65 -CHz2-OH
~55-60 -N-CHz- (ring)
~50-55 -N-CHaz- (chain)
~30-35 -CH2-CH2-OH
~25-30 -CH2- (ring)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl and amine

functional groups.
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Wavenumber (cm~?)

Functional Group

3200-3600 (broad)

O-H stretch (alcohol)

2920-2950 C-H stretch (alkane)
2850-2870 C-H stretch (alkane)
1050-1150 C-O stretch (primary alcohol)
1100-1200 C-N stretch (tertiary amine)

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation

pattern would likely involve the loss of the hydroxyl group and fragmentation of the azepane

ring.
m/z Assignment
157 [M]* (Molecular ion)
140 [M - OHJ*
98 [Azepane ring fragment]*
59 [CH2CH20H]*

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of 3-

Azepan-1-ylpropan-1-ol.
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Characterization
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Click to download full resolution via product page
Caption: Synthesis and Characterization Workflow.

This guide serves as a foundational resource for researchers interested in 3-Azepan-1-
ylpropan-1-ol. Further experimental work is required to confirm the predicted properties and to
fully explore the potential of this compound in various scientific and pharmaceutical
applications.

» To cite this document: BenchChem. ["3-Azepan-1-ylpropan-1-ol" molecular structure and
characterization]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1278331#3-azepan-1-ylpropan-1-ol-molecular-
structure-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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